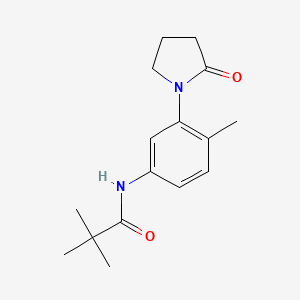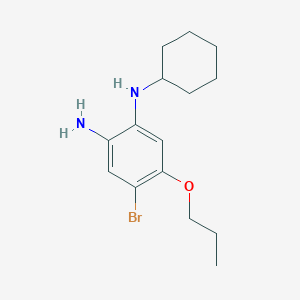
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)pivalamide” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds often involves the use of cyclic or acyclic precursors . For example, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group .Molecular Structure Analysis
The molecular structure of “N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)pivalamide” likely includes a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve ozonation and catalytic hydrogenation . Ozonation can transform certain compounds, and catalytic hydrogenation can reduce double bonds and eliminate hydroxy groups .科学的研究の応用
Molecular Design and Synthesis
Research into compounds with similar structures to N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)pivalamide focuses on the design and synthesis of molecules with potential therapeutic applications. For instance, the discovery and development of histone deacetylase inhibitors highlight the significance of precise molecular design in creating compounds with selective biological activities (Zhou et al., 2008). This research area emphasizes the importance of understanding molecular structures and their modifications to achieve desired biological effects.
Crystal Structure Analysis
The crystal structure analysis of related compounds, such as N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]meth-yl}pyridin-2-yl)pivalamide, sheds light on the molecular conformation and stability, offering insights into how structural features impact the compound's physical and chemical properties (Atalay et al., 2016). Understanding these aspects is crucial for the rational design of new compounds with improved performance and specificity.
Catalysis and Reaction Mechanisms
The exploration of reaction mechanisms and catalysis, as demonstrated in studies of related structures, is fundamental to advancing synthetic methodologies. For example, research on the oxidation of propargylic alcohols to α,β-acetylenic carbonyl compounds using cobalt(III) complexes as catalysts illustrates the potential of metal-mediated reactions in synthesizing structurally complex molecules from simpler precursors (Blay et al., 2007). Such studies are vital for developing new synthetic routes and understanding the mechanistic aspects of chemical transformations.
Material Science Applications
The synthesis and characterization of novel polyimides for applications such as ultraviolet shielding behavior demonstrate the interdisciplinary nature of research related to N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)pivalamide. Polyimides based on ether-linked cyclohexyldiamine, for instance, reveal the potential of organic compounds in materials science, particularly in developing new materials with specific optical and thermal properties (Revathi et al., 2015).
将来の方向性
The future directions in the research of compounds like “N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)pivalamide” could involve increasing the selectivity toward certain receptors by the structural variation of the pyrrolidine pharmacophore . The introduction of fluorine atoms can result in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability .
特性
IUPAC Name |
2,2-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-7-8-12(17-15(20)16(2,3)4)10-13(11)18-9-5-6-14(18)19/h7-8,10H,5-6,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGRQRBDUYZZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)(C)C)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzhydryl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2944378.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2944382.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2944384.png)



![N-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2944389.png)

![N-(4-bromophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2944392.png)
![benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2944394.png)
![2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2944395.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2944399.png)
![methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2944400.png)